Triethylmethylammonium triflate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

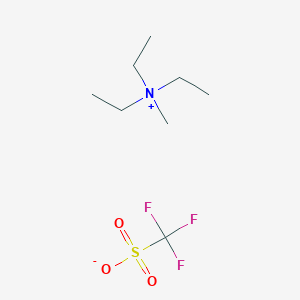

Triethylmethylammonium triflate is a quaternary ammonium salt with the chemical formula C_7H_18NO_3S. It consists of a triethylmethylammonium cation and a triflate anion. This compound is known for its stability and solubility in various organic solvents, making it useful in a range of chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Triethylmethylammonium triflate can be synthesized through the reaction of triethylmethylammonium chloride with triflic acid. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile. The process involves the following steps:

- Dissolve triethylmethylammonium chloride in the chosen solvent.

- Slowly add triflic acid to the solution while maintaining a low temperature to control the exothermic reaction.

- Stir the mixture for several hours to ensure complete reaction.

- Remove the solvent under reduced pressure to obtain the this compound as a solid product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction conditions. The use of automated systems ensures consistent quality and yield of the final product.

Análisis De Reacciones Químicas

Alkylation and Quaternary Ammonium Formation

Triethylmethylammonium triflate is synthesized via direct alkylation of tertiary amines with methyl triflate (TfOCH3):

-

Reaction Mechanism :

Et3N+CH3OTf→[Et3MeN]+OTf−This halogen-free process yields ionic liquids with <10 ppm residual water and undetectable halide impurities, ideal for electrochemical applications .

Triflate as a Weakly Coordinating Counterion

The triflate anion’s low nucleophilicity enhances its utility in stabilizing cationic intermediates:

-

Electrophilic Trifluoromethylation : While not directly involving [Et3MeN][OTf], analogous triflate-based reagents like TT-CF3+OTf⁻ enable radical, electrophilic, and nucleophilic CF3 transfer, suggesting broader utility in trifluoromethylation .

-

Radical Reactions : Triflate salts stabilize radical intermediates in hydrotrifluoromethylation of olefins, tolerating esters, ethers, and nitrogen heterocycles .

Stability and Practical Advantages

-

Hydrolytic Stability : Unlike [PF6]⁻ or [BF4]⁻, triflate ionic liquids resist hydrolysis, enabling use in aqueous or protic environments .

-

Purity : Synthesized via methyl triflate alkylation, [Et3MeN][OTf] avoids halogenated byproducts, critical for battery electrolytes and catalytic systems .

Limitations and Alternatives

Aplicaciones Científicas De Investigación

Triethylmethylammonium triflate is a quaternary ammonium salt that consists of a triethylmethylammonium cation and a triflate anion. The triflate anion (trifluoromethanesulfonate) is a stable and reactive group that acts as an excellent leaving group in organic reactions. this compound's structure, combined with the triflate anion, makes it useful for synthetic applications while maintaining stability.

Scientific Research Applications

This compound has found use in chemistry, biology, medicine, and industry.

Chemistry

- Phase-transfer catalyst this compound acts as a phase-transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.

- Improving Reaction Yields The compound's ability to stabilize reactive intermediates via its triflate anion enhances its effectiveness in facilitating chemical processes and significantly improves reaction yields and selectivity in organic transformations.

- Trifluoroethylation Reactions this compound can be used in trifluoroethylation reactions of amines using trifluoroacetic acid (TFA) . These reactions proceed in conventional glassware without rigorous exclusion of either moisture or air. This catalyst-free reaction is expected to be a tool for the construction of functionalized tertiary β-fluoroalkylamines, thereby expanding the range of fluorinated organic compounds for applications in drug discovery, agrochemistry, catalysis, and materials science .

Biology

- Ion Transport Studies this compound is employed in the study of ion transport and membrane permeability.

Medicine

- Drug Delivery Systems Research is being done regarding the potential use of this compound in drug delivery systems and as a stabilizing agent for pharmaceuticals.

Industry

- Ionic Liquids this compound is utilized in the production of ionic liquids, which are important in green chemistry and various industrial processes. Asymmetric quaternary ammonium salts, such as this compound, can be dissolved to a greater degree, resulting in the conductivity of electrolytes reaching over 20 mS/cm at room temperature .

Mecanismo De Acción

The mechanism of action of triethylmethylammonium triflate involves its ability to stabilize transition states and intermediates in chemical reactions. The triflate anion, being a strong electron-withdrawing group, enhances the electrophilicity of the triethylmethylammonium cation. This property makes it an effective catalyst and reagent in various organic transformations.

Comparación Con Compuestos Similares

Similar Compounds

Triethylmethylammonium chloride: Similar in structure but with a chloride anion instead of a triflate anion.

Tetraethylammonium triflate: Contains an additional ethyl group, leading to different solubility and reactivity properties.

Triethylmethylammonium trichloride: Contains three chloride anions, resulting in different chemical behavior and applications.

Uniqueness

Triethylmethylammonium triflate is unique due to its combination of a quaternary ammonium cation and a triflate anion. This combination provides high stability, solubility in organic solvents, and effectiveness as a phase-transfer catalyst. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Propiedades

Fórmula molecular |

C8H18F3NO3S |

|---|---|

Peso molecular |

265.30 g/mol |

Nombre IUPAC |

triethyl(methyl)azanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C7H18N.CHF3O3S/c1-5-8(4,6-2)7-3;2-1(3,4)8(5,6)7/h5-7H2,1-4H3;(H,5,6,7)/q+1;/p-1 |

Clave InChI |

MEOSJQYRVZIIOI-UHFFFAOYSA-M |

SMILES canónico |

CC[N+](C)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.